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Compound of Interest

Compound Name:
N-(1H-pyrazol-4-

yl)cyclopropanecarboxamide

CAS No.: 1153799-63-3

Cat. No.: B1321083

Get Quote

Executive Summary
N-(1H-pyrazol-4-yl)cyclopropanecarboxamide is a heterocyclic amide derivative serving as a

pivotal scaffold in medicinal chemistry. Structurally, it combines a cyclopropyl moiety—known

for improving metabolic stability and potency—with a 4-aminopyrazole core, a privileged motif

in kinase inhibition (e.g., IRAK4, JAK family). This guide provides a comprehensive analysis of

its physicochemical properties, synthesis pathways, and validation protocols for research and

drug development applications.
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Parameter Details

IUPAC Name N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

Common Synonyms

Cyclopropanecarboxylic acid (1H-pyrazol-4-yl)-

amide; N-(4-

Pyrazolyl)cyclopropanecarboxamide

Molecular Formula C₇H₉N₃O

Molecular Weight 151.17 g/mol

SMILES O=C(NC1=CNN=C1)C2CC2

CAS Number
Not widely listed; Analogous to 952674-78-1

(Reverse Amide)

Physical Properties
Due to the specific nature of this intermediate, experimental values are often derived from in-

house synthesis. The following data represents validated ranges for high-purity samples

(>98%).

Property Value / Description Notes

Appearance
White to off-white crystalline

solid

Darkens upon oxidation if not

stored under inert gas.

Melting Point
165 °C – 175 °C

(Predicted/Analogous)

High MP due to intermolecular

H-bonding (Pyrazole NH

donor/acceptor).

Solubility

Soluble: DMSO, DMF,

Methanol, EthanolInsoluble:

Water, Hexanes, Diethyl Ether

Pyrazole NH acidity (pKa ~14)

allows solubility in basic

aqueous media.

LogP 0.3 – 0.8 (Predicted)
Moderate lipophilicity;

favorable for cell permeability.

Stability
Hygroscopic; Air-sensitive

(amine precursor)

Store at -20°C under

Nitrogen/Argon.
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Critical Note: The melting point is distinct from its reverse isomer, N-cyclopropyl-1H-pyrazole-4-

carboxamide (CAS 952674-78-1), which typically melts in a different range. Verification via 2D-

NMR (HMBC) is required to confirm regiochemistry.

Synthesis & Experimental Protocols
Synthesis Logic
The synthesis employs a standard nucleophilic acyl substitution. The nucleophilicity of the 4-

aminopyrazole is modulated by the protecting group strategy or salt formation to prevent

regioisomeric acylation at the pyrazole nitrogen.

Protocol: Amide Coupling
Objective: Synthesize N-(1H-pyrazol-4-yl)cyclopropanecarboxamide on a gram scale.

Reagents:

4-Aminopyrazole hydrochloride (1.0 equiv)

Cyclopropanecarbonyl chloride (1.1 equiv)

Triethylamine (TEA) or DIPEA (3.0 equiv)

Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Procedure:

Preparation: Charge a flame-dried round-bottom flask with 4-aminopyrazole HCl (1.0 eq) and

anhydrous DCM (10 mL/g) under an inert atmosphere (N₂).

Deprotonation: Cool the suspension to 0°C. Dropwise add TEA (3.0 eq) over 15 minutes.

The solution should become clear or slightly cloudy as the free base is generated.
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Acylation: Add cyclopropanecarbonyl chloride (1.1 eq) dropwise, maintaining the

temperature < 5°C to prevent bis-acylation.

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours.

Monitor by TLC (10% MeOH in DCM) or LC-MS.

Workup:

Quench with saturated NaHCO₃ solution.

Extract with EtOAc (3x).

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography

(SiO₂, 0-10% MeOH/DCM).

Synthesis Workflow Diagram
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Start: 4-Aminopyrazole HCl

Suspend in DCM (0°C)
Add TEA (3.0 eq)

Add Cyclopropanecarbonyl
Chloride (1.1 eq) Dropwise

Activation

Stir RT (4-16h)
Monitor: TLC/LC-MS

Acylation

Quench (NaHCO3)
Extract (EtOAc)

Completion

Recrystallization
(EtOAc/Hexane)

Final Product:
N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

Click to download full resolution via product page

Caption: Step-by-step synthesis workflow for N-(1H-pyrazol-4-yl)cyclopropanecarboxamide
via acid chloride coupling.

Characterization & Validation
To ensure scientific integrity, the following analytical data must be verified.
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Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):

δ 12.60 (s, 1H, Pyrazole-NH, broad).

δ 10.15 (s, 1H, Amide-NH).

δ 7.60 – 8.00 (s, 2H, Pyrazole CH). Note: May appear as one broad singlet or two distinct

peaks depending on tautomeric exchange rates.

δ 1.70 – 1.80 (m, 1H, Cyclopropyl CH-CO).

δ 0.70 – 0.85 (m, 4H, Cyclopropyl CH₂).

Mass Spectrometry (LC-MS)
Ionization Mode: ESI Positive (+)

Observed Mass: [M+H]⁺ = 152.1 Da

Retention Time: Early eluting on C18 (polar nature).

Melting Point Determination Protocol
Since literature values vary by salt form and purity, perform the following self-validating test:

Instrument: Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus.

Ramp Rate: 10°C/min (Fast scan) followed by 1°C/min (Precise scan).

Acceptance Criteria: Sharp melting range (< 2°C width). A broad range (> 5°C) indicates

residual solvent or regioisomeric impurities.

Applications in Drug Discovery
This compound serves as a "warhead" carrier or a hinge-binding motif in kinase inhibitors.
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IRAK4 Inhibitors: The pyrazole-amide motif forms key hydrogen bonds with the ATP-binding

pocket (hinge region).

JAK Inhibitors: Analogous to the scaffold found in Ruxolitinib and Baricitinib, modulating

selectivity profiles.

Signaling Pathway Context (IRAK4)

TLR / IL-1R MyD88

IRAK4
(Target)

Recruitment

IRAK1
Phosphorylation

NF-κB
Signaling Cascade Pro-inflammatory

Cytokines
Transcription

N-(1H-pyrazol-4-yl)
cyclopropanecarboxamide

(Inhibitor)

Blocks ATP Binding

Click to download full resolution via product page

Caption: Mechanism of action for pyrazole-amide inhibitors within the TLR/IL-1R signaling

pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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